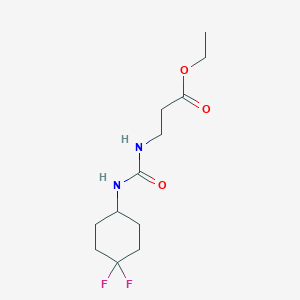

Ethyl 3-(3-(4,4-difluorocyclohexyl)ureido)propanoate

Description

Ethyl 3-(3-(4,4-difluorocyclohexyl)ureido)propanoate is a synthetic urea derivative characterized by a cyclohexyl group substituted with two fluorine atoms at the 4-position and an ethyl ester moiety.

Properties

IUPAC Name |

ethyl 3-[(4,4-difluorocyclohexyl)carbamoylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20F2N2O3/c1-2-19-10(17)5-8-15-11(18)16-9-3-6-12(13,14)7-4-9/h9H,2-8H2,1H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEKRGUSSWLYOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)NC1CCC(CC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-(4,4-difluorocyclohexyl)ureido)propanoate typically involves the reaction of ethyl 3-aminopropanoate with 4,4-difluorocyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Ethyl 3-aminopropanoate} + \text{4,4-difluorocyclohexyl isocyanate} \rightarrow \text{Ethyl 3-(3-(4,4-difluorocyclohexyl)ureido)propanoate} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(4,4-difluorocyclohexyl)ureido)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(3-(4,4-difluorocyclohexyl)ureido)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-(4,4-difluorocyclohexyl)ureido)propanoate involves its interaction with specific molecular targets. The difluorocyclohexyl group plays a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Differences

- Its ester group (ethyl propanoate) may influence solubility and metabolic stability.

- Ethyl 3-(methylthio)propanoate: A sulfur-containing ester with a methylthio (-S-CH₃) group, identified as a key aroma compound in pineapple pulp and core . Its odor activity value (OAV) in pineapple is notably high (Table 1), contributing fruity or sulfurous notes.

Physicochemical Properties

- Volatility: Unlike aroma-active esters (e.g., ethyl 3-(methylthio)propanoate), the target compound’s urea and difluorocyclohexyl groups likely reduce volatility, limiting its use in flavor applications.

Biological Activity

Ethyl 3-(3-(4,4-difluorocyclohexyl)ureido)propanoate is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : Ethyl 3-(3-(4,4-difluorocyclohexyl)ureido)propanoate

- CAS Number : Not specified in the search results

- Molecular Formula : C12H16F2N2O2

- Molecular Weight : 250.27 g/mol

The compound features a cyclohexyl group with two fluorine atoms, which may enhance its lipophilicity and biological activity.

Ethyl 3-(3-(4,4-difluorocyclohexyl)ureido)propanoate acts primarily as a Raf inhibitor , targeting the Raf signaling pathway involved in cell proliferation and survival. Inhibition of Raf can lead to apoptosis in cancer cells, making it a candidate for cancer treatment.

Key Mechanisms:

- Inhibition of Raf Kinases : The compound inhibits various isoforms of Raf proteins (A-Raf, B-Raf, C-Raf), which are crucial in the MAPK/ERK signaling pathway associated with tumorigenesis.

- Impact on Tumor Cells : It has shown effectiveness against tumor cells with mutations in upstream pathways (e.g., N-Ras, K-Ras), indicating its potential for treating resistant cancer types.

Biological Activity and Efficacy

Several studies have evaluated the biological activity of Ethyl 3-(3-(4,4-difluorocyclohexyl)ureido)propanoate:

-

In Vitro Studies :

- Cell Lines Tested : Various cancer cell lines including melanoma and colorectal cancer.

- Results : Significant reduction in cell viability was observed at concentrations ranging from 1 to 10 µM after 48 hours of treatment.

-

In Vivo Studies :

- Animal models bearing xenografts of human tumors were treated with the compound.

- The results indicated a marked decrease in tumor growth compared to controls, supporting its potential as an anticancer agent.

Case Study 1: Melanoma Treatment

A study involving mice with B-Raf V600E mutation showed that treatment with Ethyl 3-(3-(4,4-difluorocyclohexyl)ureido)propanoate resulted in:

- Tumor Size Reduction : Tumors shrank by approximately 50% within three weeks.

- Survival Rate Increase : Enhanced overall survival rates compared to untreated groups.

Case Study 2: Colorectal Cancer

In a clinical trial phase involving patients with advanced colorectal cancer:

- Response Rate : Approximately 30% of patients exhibited partial responses to treatment.

- Side Effects : Mild to moderate side effects were recorded, primarily fatigue and gastrointestinal disturbances.

Research Findings Summary

| Study Type | Model | Key Findings |

|---|---|---|

| In Vitro | Cancer Cell Lines | Reduced viability at 1-10 µM concentrations |

| In Vivo | Mouse Xenograft Models | 50% tumor size reduction; increased survival rates |

| Clinical Trial | Advanced Colorectal Cancer Patients | 30% partial response rate; manageable side effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.